![molecular formula C15H16BO3- B15362163 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15362163.png)
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the boron-containing heterocycles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with boron-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the high standards required for commercial applications .
化学反应分析
Types of Reactions
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce simpler boron-containing compounds .
科学研究应用
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
作用机制
The mechanism by which 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction often involves the formation of covalent bonds or coordination complexes, which can alter the biological pathways and processes .
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate share structural similarities with 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide.
Boron-Containing Heterocycles: Other boron-containing compounds, such as boronic acids and boronate esters, exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C15H16BO3- |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
4-methyl-1-naphthalen-2-yl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C15H16BO3/c1-15-9-17-16(18-10-15,19-11-15)14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-11H2,1H3/q-1 |
InChI 键 |
CLRYPFOZXAIQRO-UHFFFAOYSA-N |
规范 SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride](/img/structure/B15362085.png)
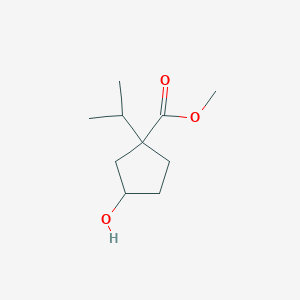
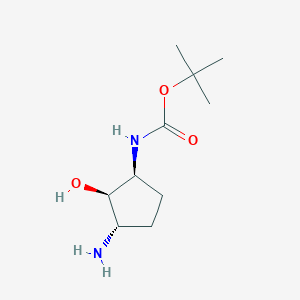
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)
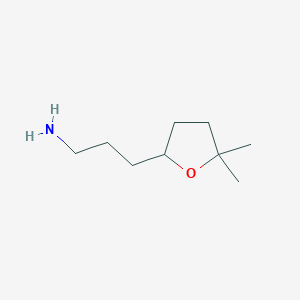
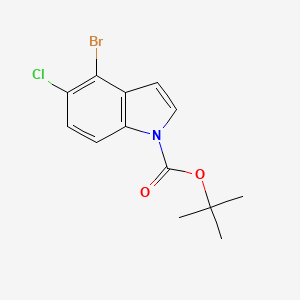
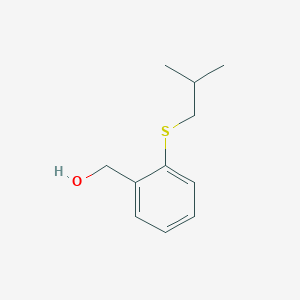
![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)
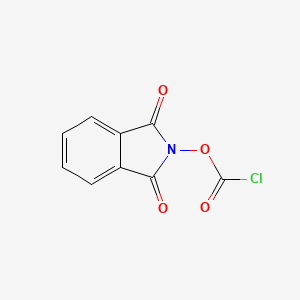
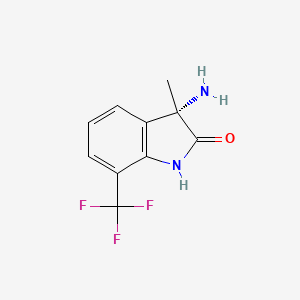
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)

